molecular formula C18H14Cl2FN3OS B2761292 N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide CAS No. 946380-74-1

N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

Cat. No. B2761292
M. Wt: 410.29
InChI Key: NSYMXPMRRCTHOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H14Cl2FN3OS and its molecular weight is 410.29. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-inflammatory Activity

N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide derivatives have been synthesized and evaluated for their anti-inflammatory activities. Among the synthesized compounds, some showed significant anti-inflammatory activity, and others showed moderate anti-inflammatory activity (Sunder & Maleraju, 2013).

Anticancer Agents

Several studies have focused on the synthesis of derivatives of this compound for potential use as anticancer agents. For example, some derivatives were investigated for their antitumor activities against various human lung adenocarcinoma cells and mouse embryoblast cell lines, exhibiting selectivity and inducing apoptosis (Evren et al., 2019). Similarly, other studies have synthesized derivatives that showed powerful cytotoxic results against breast cancer cell lines (Abu-Melha, 2021).

Photovoltaic Efficiency and Ligand-Protein Interactions

The compound and its analogs have been studied for their potential in photovoltaic applications. Research on benzothiazolinone acetamide analogs, which include derivatives of the compound , has been conducted to analyze their light harvesting efficiency and potential use in dye-sensitized solar cells (DSSCs) (Mary et al., 2020). Moreover, these studies also include molecular docking to understand binding interactions with biological targets like Cyclooxygenase 1 (COX1).

Antimicrobial Activity

Research into the antimicrobial properties of derivatives of N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide has also been conducted. For instance, a study synthesized a series of derivatives and screened them against various bacteria and fungi, indicating potential antimicrobial properties (Badiger et al., 2013).

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2FN3OS/c1-24-16(11-2-4-12(19)5-3-11)9-22-18(24)26-10-17(25)23-13-6-7-15(21)14(20)8-13/h2-9H,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSYMXPMRRCTHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)F)Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-((5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-yl)thio)acetamide

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